molecular formula C7H14F3NO B2705042 3-Methyl-1-(2,2,2-trifluoroethoxy)butan-2-amine CAS No. 1518919-78-2

3-Methyl-1-(2,2,2-trifluoroethoxy)butan-2-amine

Cat. No. B2705042
CAS RN: 1518919-78-2
M. Wt: 185.19
InChI Key: YGPGEUNXTRRWKO-UHFFFAOYSA-N
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Description

“3-Methyl-1-(2,2,2-trifluoroethoxy)butan-2-amine” is a chemical compound that contains an amine group (-NH2), a trifluoroethoxy group (-OCF3), and a methyl group (-CH3). The presence of these functional groups can influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the electron-withdrawing trifluoroethoxy group and the electron-donating amine and methyl groups. These groups could impact the compound’s polarity and intermolecular interactions .


Chemical Reactions Analysis

As an amine, this compound could participate in various chemical reactions, such as acid-base reactions, nucleophilic substitutions, or reactions with carbonyl compounds. The trifluoroethoxy group might also undergo certain reactions, although fluorinated ethers are generally quite stable .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the amine group might allow for hydrogen bonding, impacting the compound’s solubility and boiling point. The trifluoroethoxy group could increase the compound’s stability and influence its reactivity .

Scientific Research Applications

Chemosensitive Chlorophyll Derivatives for Optical Detection of Amines

Methyl 3-trifluoroacetyl-131-deoxo-pyropheophorbide-a and its derivatives, derived from chlorophyll-a, have been shown to react with amines, forming hemiaminal-type adducts. These adducts exhibit blue-shifted absorption bands, allowing for the selective detection of primary amines and polyamines by spectral changes. This method provides a novel way to quantitatively analyze amines like ethylenediamine through fluorescence emission spectroscopy, even at nanomolar levels, highlighting potential applications in analytical chemistry and environmental monitoring (Tamiaki et al., 2013).

Synthesis and Structural Analysis of Butyrate and 1,3-Dioxane Derivatives

The synthesis and crystallographic characterization of various butyrate and 1,3-dioxane derivatives provide insights into the structural aspects of these compounds. This research contributes to the understanding of chemical bonding and molecular structures, which can be essential for designing new materials and pharmaceuticals (Jebas et al., 2013).

Advances in Polymer Chemistry through SET-LRP

The use of tris(2-aminoethyl)amine in single-electron transfer living radical polymerization (SET-LRP) offers a cost-effective and efficient method for synthesizing polymers. This research demonstrates how modifications in the polymerization process can lead to significant improvements in the production of polymers with potential applications in technology and materials science (Moreno et al., 2017).

N-tert-Butanesulfinyl Imines in Asymmetric Synthesis

N-tert-Butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, demonstrating their importance in creating chiral compounds. This methodology allows for the efficient synthesis of a wide range of highly enantioenriched amines, which have applications in pharmaceutical synthesis and material science (Ellman et al., 2002).

Mechanism of Action

Without specific context (such as a biological target or a chemical process), it’s difficult to predict the exact mechanism of action for this compound .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include studying its reactivity, investigating its behavior in biological systems, or exploring its potential use in materials science .

properties

IUPAC Name

3-methyl-1-(2,2,2-trifluoroethoxy)butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F3NO/c1-5(2)6(11)3-12-4-7(8,9)10/h5-6H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPGEUNXTRRWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(COCC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-(2,2,2-trifluoroethoxy)butan-2-amine

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